molecular formula C22H21NO2S B555381 S-Trityl-L-cysteine CAS No. 2799-07-7

S-Trityl-L-cysteine

Numéro de catalogue: B555381
Numéro CAS: 2799-07-7
Poids moléculaire: 363.5 g/mol
Clé InChI: DLMYFMLKORXJPO-FQEVSTJZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

S-Trityl-L-cystéine: is a well-recognized lead compound known for its anticancer activity due to its potent inhibitory effect on human mitotic kinesin Eg5 . This compound contains two free terminal amino and carboxyl groups that play pivotal roles in binding to the Eg5 pocket . The trityl group is often used as a protective group in organic synthesis, particularly in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods: : Industrial production of S-Trityl-L-cystéine typically involves large-scale synthesis using trityl chloride and L-Cysteine under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium/naphthalene in tetrahydrofuran.

    Substitution: Various nucleophiles under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of S-Trityl-L-cystéine.

    Reduction: L-Cysteine and trityl derivatives.

    Substitution: Substituted cysteine derivatives.

Scientific Research Applications

Chemistry

Biology

Medicine

Industry

Mechanism of Action

S-Trityl-L-cystéine exerts its effects by binding to the Eg5 pocket, inhibiting the activity of human mitotic kinesin Eg5 . This inhibition prevents the proper formation of the mitotic spindle, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : S-Trityl-L-cystéine is unique due to its potent inhibitory effect on Eg5 and its dual role as a protective group and an anticancer agent .

Mécanisme D'action

Target of Action

S-Trityl-L-cysteine primarily targets the human mitotic kinesin Eg5 . Kinesin Eg5 is a member of the kinesin-5 family and plays a crucial role in the early stages of mitosis . Specifically, kinesin Eg5 is responsible for bipolar spindle formation .

Mode of Action

This compound inhibits the function of Eg5 by binding to its catalytic domain . It inhibits both the basal ATPase activity and the microtubule-activated ATPase activity of Eg5 . The compound contains two free terminal amino and carboxyl groups that play pivotal roles in binding to the Eg5 pocket .

Biochemical Pathways

The inhibition of Eg5 by this compound affects the process of mitosis. When the function of Eg5 is suppressed, it leads to the formation of monopolar spindles, causing mitotic arrest . This arrest can subsequently lead to cell apoptosis .

Pharmacokinetics

It is known that the compound’s zwitterion structure complicates its clinical development due to solubility issues . The compound’s bioavailability is also affected by its amphiphilic and poor drug-like characteristics .

Result of Action

The inhibition of Eg5 by this compound results in mitotic arrest in cells . This arrest can subsequently lead to cell apoptosis . In the context of cancer treatment, this can lead to the death of cancer cells, exhibiting its anticancer activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, unfavorable conditions such as high temperatures, light, and oxygen can lead to the deterioration, volatilization, and oxidation of the compound . Therefore, these factors need to be carefully controlled during the storage and application of this compound.

Analyse Des Réactions Chimiques

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium/naphthalene in tetrahydrofuran.

    Substitution: Various nucleophiles under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of this compound.

    Reduction: L-Cysteine and trityl derivatives.

    Substitution: Substituted cysteine derivatives.

Activité Biologique

S-Trityl-L-cysteine (STLC) is an organosulfur compound that has garnered significant attention for its biological activity, particularly in the context of cancer therapy. This article explores the compound's mechanisms of action, its effects on various cancer cell lines, and its potential as a therapeutic agent.

Overview of this compound

This compound is a derivative of cysteine, characterized by the presence of a trityl group. This modification enhances its biological activity, particularly as an inhibitor of mitotic kinesin Eg5, which plays a crucial role in cell division. STLC's ability to disrupt mitosis positions it as a promising candidate for cancer treatment.

The primary mechanism through which STLC exerts its anticancer effects is by inhibiting Eg5, a motor protein essential for the formation of the mitotic spindle. By preventing proper spindle assembly, STLC induces mitotic arrest and apoptosis in cancer cells.

  • Inhibition of Eg5 : STLC has been shown to inhibit both basal ATPase activity (IC50 = 1 mM) and microtubule-activated ATPase activity (IC50 = 140 nM) of Eg5 .
  • Cell Cycle Arrest : In HeLa cells, STLC induces mitotic arrest with an IC50 of 700 nM . This arrest occurs primarily at the G2/M phase, leading to increased apoptosis rates in treated cells.

Antitumor Effects

Numerous studies have documented the antitumor effects of STLC across various cancer types:

  • Neuroblastoma : In vitro studies demonstrated that STLC treatment led to apoptosis and cell cycle arrest in neuroblastoma cell lines (SK-N-SH and SH-SY5Y). The percentage of apoptotic cells increased significantly with higher concentrations of STLC .
  • Chronic Myelogenous Leukemia (CML) : STLC induces cleavage of poly(ADP-ribose) polymerase (PARP) and activation of caspase 3, resulting in apoptosis in CML cells .

Case Studies

  • Study on Neuroblastoma :
    • Objective : Investigate the effects of STLC on neuroblastoma cell lines.
    • Findings : STLC caused significant apoptosis and cell cycle arrest at concentrations as low as 5 µmol/L. The expression levels of Eg5 decreased in a dose-dependent manner .
  • Study on CML Cells :
    • Objective : Assess the apoptotic mechanisms induced by STLC.
    • Findings : Treatment with STLC resulted in PARP cleavage and caspase activation, indicating a clear apoptotic pathway activation .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of STLC derivatives has revealed insights into enhancing its efficacy:

  • Modifications to the amino and carboxyl groups can significantly affect the inhibitory activity against Eg5 and other targets such as SIRT2 .
  • For instance, derivatives like TH-3 have shown superior potency compared to STLC itself, with an IC50 value significantly lower than that of STLC .

Comparative Efficacy

The following table summarizes key findings related to the biological activity and potency of this compound compared to its derivatives:

CompoundTargetIC50 ValueMechanism
This compound (STLC)Eg5140 nMInhibition of mitotic spindle formation
TH-3SIRT20.21 μMInhibition via binding interactions
STC4SIRT29.5 μMModified binding affinity

Propriétés

IUPAC Name

(2R)-2-amino-3-tritylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMYFMLKORXJPO-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2799-07-7
Record name S-Trityl-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2799-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Tritylthio-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Cysteine, S-(triphenylmethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.445
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Trityl-L-cysteine
Reactant of Route 2
Reactant of Route 2
S-Trityl-L-cysteine
Reactant of Route 3
S-Trityl-L-cysteine
Reactant of Route 4
Reactant of Route 4
S-Trityl-L-cysteine
Reactant of Route 5
Reactant of Route 5
S-Trityl-L-cysteine
Reactant of Route 6
S-Trityl-L-cysteine
Customer
Q & A

Q1: What is the primary biological target of S-Trityl-L-cysteine?

A1: this compound is a potent and selective inhibitor of the mitotic kinesin Eg5, also known as kinesin spindle protein (KSP). [, ]

Q2: How does this compound interact with Eg5?

A2: this compound binds to an allosteric site on the Eg5 motor domain, specifically a pocket formed by the L5 loop. This binding induces conformational changes in Eg5, hindering its function. [, , , ]

Q3: What are the downstream effects of Eg5 inhibition by this compound?

A3: Inhibition of Eg5 by this compound disrupts the formation and maintenance of the bipolar spindle, a structure crucial for proper chromosome segregation during mitosis. [, ] This leads to mitotic arrest, characterized by the formation of monoastral spindles, where chromosomes gather around a single pole instead of aligning at the metaphase plate. [, , ] Prolonged mitotic arrest can ultimately trigger cell death, primarily through apoptosis. [, , , , ]

Q4: Does this compound inhibit other kinesins apart from Eg5?

A4: this compound exhibits high specificity for Eg5. Among nine different human kinesins tested, it only significantly inhibited Eg5. []

Q5: Does this compound affect cells not undergoing mitosis?

A5: this compound specifically targets dividing cells. Studies have shown that it does not prevent cell cycle progression at the S or G2 phases, indicating its activity is restricted to the M phase. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C22H21NO2S, and its molecular weight is 363.48 g/mol. [, ]

Q7: Are there specific structural features critical for the inhibitory activity of this compound?

A7: Yes, the trityl group of this compound is essential for its potent inhibitory activity. Modifications to this group can significantly impact its ability to bind to Eg5 and exert its effects. [] The free amino and carboxyl groups of this compound are also crucial for its interaction with the Eg5 binding pocket. []

Q8: How do structural modifications of this compound affect its inhibitory activity?

A8: Several studies have investigated the structure-activity relationship (SAR) of this compound. Modifications at the para-position of one phenyl ring in the trityl group, particularly the introduction of methoxy or trifluoromethyl groups, resulted in analogues with 7-10 fold increased potency compared to this compound. [, ] Replacing the entire Tyr125-Glu145 region of Eg5 with the equivalent region from a different kinesin significantly reduced the inhibitory activity of this compound, highlighting the importance of this region for the interaction. []

Q9: Have any this compound analogues with improved potency been developed?

A9: Yes, researchers have developed triphenylbutanamine analogues based on the this compound scaffold that demonstrate significantly enhanced potency, exhibiting Kiapp values ≤ 10 nM. These analogues also display improved drug-like properties compared to this compound, making them promising candidates for further development. [, ]

Q10: What is the typical range of IC50 values observed for this compound in cell-based assays?

A10: The IC50 values for this compound vary depending on the cell line and assay used. For example, in HeLa cells, the IC50 for inducing mitotic arrest was reported as 700 nM, which is significantly lower than the IC50 of monastrol (25 μM), another Eg5 inhibitor. [] In prostate cancer cells, the IC50 values ranged from 250 nM to 1.8 μM, with LNCaP cells being the most sensitive and PC3 cells being the least sensitive. []

Q11: Has the antitumor activity of this compound been demonstrated in vivo?

A11: Yes, this compound exhibits antitumor activity in vivo. It was shown to inhibit tumor growth in nude mice xenograft models, particularly in lung cancer models where it induced complete tumor regression. [] Additionally, this compound showed promising results in a study using a mouse model of chronic myeloid leukemia (CML), where it significantly prolonged the median survival of mice bearing KBM5 cell xenografts. []

Q12: Are there known mechanisms of resistance to this compound?

A12: While limited information is available on specific resistance mechanisms to this compound, a study identified a dominant point mutation in the P-loop of the ATP binding domain of Eg5 (Eg5(T107N)) that conferred resistance to this compound and other loop-L5 binding inhibitors. [] This resistance appears to be allosteric in nature, as the mutant Eg5 remains sensitive to ATP-competitive inhibitors. []

Q13: Can this compound overcome resistance to other antimitotic agents?

A13: There is evidence to suggest that this compound may be effective in treating cells resistant to other antimitotic agents. For example, docetaxel-resistant prostate cancer cells, which showed minimal response to docetaxel-induced apoptosis, remained sensitive to this compound-mediated Eg5 inhibition. []

Q14: Have computational methods been used to study this compound and its interactions with Eg5?

A14: Yes, computational chemistry techniques, including molecular docking and molecular dynamics simulations, have provided valuable insights into the binding mode of this compound to Eg5 and the conformational changes induced upon binding. [, , , ] These studies have helped elucidate the structural and thermodynamic basis of the interaction, informing the design of more potent and selective inhibitors. [, ]

Q15: Have any quantitative structure-activity relationship (QSAR) models been developed for this compound analogues?

A15: Although specific QSAR models for this compound analogues have not been extensively reported in the provided literature, the structure-activity relationship studies conducted on these compounds contribute to the development of such models. The identification of key structural features and their impact on inhibitory activity pave the way for building predictive QSAR models that can guide the design of future Eg5 inhibitors.

Q16: Can this compound be used to study error correction during mitosis?

A16: Yes, this compound has been utilized in developing a Drosophila cell-based error correction assay. Researchers created S2 cells susceptible to this compound by replacing Drosophila kinesin-5 (Klp61F) with human Eg5, allowing for the study of error correction mechanisms following inhibitor washout. []

Q17: Are there alternative compounds with similar mechanisms of action to S-Trityl-cysteine?

A17: Yes, several other compounds inhibit Eg5, including monastrol, ispinesib, and more recently discovered natural compounds like morelloflavone. [, , , ] These compounds share the ability to disrupt mitotic spindle formation by targeting Eg5, albeit with varying potencies and binding modes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.